molecular formula C12H18N2O B1266038 Acetamide, N-[3-(diethylamino)phenyl]- CAS No. 6375-46-8

Acetamide, N-[3-(diethylamino)phenyl]-

Cat. No. B1266038
CAS RN: 6375-46-8
M. Wt: 206.28 g/mol
InChI Key: FPUKYOSOAAPHTN-UHFFFAOYSA-N
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Description

“Acetamide, N-[3-(diethylamino)phenyl]-” is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.287 . It is also known by its IUPAC name: N-[3-(diethylamino)phenyl]acetamide .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-[3-(diethylamino)phenyl]-” can be represented by the SMILES notation: O=C(Nc1cccc(N(CC)CC)c1)C . This indicates that the compound contains an acetamide group (O=C(N…)) attached to a phenyl ring with a diethylamino group (N(CC)CC) .


Physical And Chemical Properties Analysis

“Acetamide, N-[3-(diethylamino)phenyl]-” is a compound with a molecular weight of 206.287 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Catalysis

Acetamide derivatives like N-(2-Hydroxyphenyl)acetamide are critical intermediates in synthesizing antimalarial drugs. These compounds are formed through chemoselective monoacetylation using immobilized lipase as a catalyst, demonstrating their significant role in catalytic processes and pharmaceutical synthesis (Magadum & Yadav, 2018).

Anticancer Applications

N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown potential in anticancer applications. It targets the VEGFr receptor, indicating its role in disrupting cancer cell signaling pathways. Its crystal structure and intermolecular interactions were thoroughly analyzed, laying the groundwork for its use in cancer therapeutics (Sharma et al., 2018).

Anticonvulsant Properties

Acetamide derivatives, specifically 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have been studied for their anticonvulsant activities. The crystal structure of these compounds shows significant molecular features responsible for their anticonvulsant effects, hinting at their potential use in treating seizure disorders (Camerman et al., 2005).

Antibacterial Applications

N-substituted phenyl acetamide benzimidazole derivatives have been evaluated against Methicillin Resistant Staphylococcus aureus (MRSA), with certain derivatives showing potent antibacterial activity. This highlights their potential as a new class of antibacterials to combat resistant bacterial strains (Chaudhari et al., 2020).

Safety And Hazards

While specific safety and hazard information for “Acetamide, N-[3-(diethylamino)phenyl]-” was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

N-[3-(diethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-7-11(9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUKYOSOAAPHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064294
Record name Acetamide, N-[3-(diethylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[3-(diethylamino)phenyl]-

CAS RN

6375-46-8
Record name N-[3-(Diethylamino)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6375-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-(diethylamino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[3-(diethylamino)phenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[3-(diethylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(diethylamino)phenyl]acetamide
Source European Chemicals Agency (ECHA)
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